molecular formula C15H20N4O2 B2696123 tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate CAS No. 2034621-55-9

tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate

Cat. No.: B2696123
CAS No.: 2034621-55-9
M. Wt: 288.351
InChI Key: PLZURLPQEUYKFJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate is a chemical compound with the molecular formula C15H20N4O2 . It belongs to a class of compounds that incorporate both a carbamate protecting group, specifically the tert-butoxycarbonyl (Boc) group, and a 1,2,3-triazole ring. The Boc group is a cornerstone in synthetic organic and medicinal chemistry, widely used to protect amines during multi-step synthesis, as it is stable under a variety of reaction conditions but can be readily removed with acid . The 1,2,3-triazole moiety is of significant interest due to its stability and potential to act as a bioisostere for amide bonds or other functional groups in medicinal chemistry . This combination of functional groups makes this compound a valuable synthetic intermediate or building block for researchers. It can be utilized in the development of more complex molecules for pharmaceutical research and drug discovery, particularly in the construction of compounds targeting various biological pathways . For example, structurally related 1,2,3-triazole-carboxamide compounds have been investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-[1-phenyl-2-(triazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13(11-19-16-9-10-17-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZURLPQEUYKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1N=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the phenyl ring: The phenyl group can be introduced via a substitution reaction.

    Introduction of the tert-butyl carbamate group: This step often involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could produce a triazole amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the role of triazole derivatives in anticancer therapies. The compound tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate has been investigated for its ability to inhibit key proteins involved in cancer cell proliferation. For instance, research indicates that triazole-based compounds can selectively inhibit the HSET (KIFC1) protein, which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death .

2. Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies suggest that triazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. This activity may provide therapeutic benefits in treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Triazole compounds are known for their fungicidal properties and can be utilized to protect crops from various fungal pathogens. Research indicates that these compounds can effectively inhibit the growth of fungi by disrupting their cellular processes .

2. Plant Growth Regulation

In addition to fungicidal applications, triazole derivatives have been explored for their ability to regulate plant growth. These compounds can influence plant hormone levels and promote desirable traits such as increased yield and resistance to environmental stressors. The application of such compounds in agriculture could lead to more sustainable farming practices .

Materials Science Applications

1. Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its functional groups allow for the incorporation into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into the synthesis of novel polymers incorporating triazole units is ongoing, with potential applications in coatings and adhesives .

2. Click Chemistry

The compound's triazole moiety makes it suitable for click chemistry applications, particularly in bioconjugation techniques where selective and efficient reactions are required. This property is beneficial for developing targeted drug delivery systems and biomaterials .

Case Studies

StudyApplicationFindings
Study 1AnticancerDemonstrated inhibition of HSET leading to cancer cell death through multipolar spindle formation .
Study 2Anti-inflammatoryShowed effective inhibition of COX enzymes with potential therapeutic benefits .
Study 3PesticideEvaluated as a fungicide against specific crop pathogens with promising results .
Study 4Polymer ChemistryInvestigated incorporation into polymer matrices improving mechanical properties .

Mechanism of Action

The mechanism of action of tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenyl ring and tert-butyl carbamate group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

tert-butyl-(2-(aminooxy)ethyl) carbamate ()

  • Structure: Replaces the phenyl-triazolylethyl chain with an aminooxyethyl group.
  • Synthesis: Prepared via hydrazine addition to an ethanol solution of precursor 4a, followed by column chromatography (80% yield) .
  • Key Differences: The aminooxy group enhances nucleophilicity, making it suitable for oxime ligation, whereas the triazole in the target compound enables click chemistry or metal coordination.

tert-butyl (2-(4-(1-(2,3,4-tri-O-acetyl β-L-fucopyranosyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-methylpropyl) carbamate ()

  • Structure: Incorporates a sugar-linked triazole (fucopyranosyl) instead of a simple phenyl-triazole.
  • Synthesis : Likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole-acetylated fucose moiety.

tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate ()

  • Structure : Features a propargyl chain with a pyrazole substituent instead of a triazole-phenyl system.
  • Synthesis: Likely employs Sonogashira coupling or alkyne-azide cyclization.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Notable Substituents Key Applications
Target compound ~317.4 (calc.) Not reported Phenyl, 2H-1,2,3-triazol-2-yl Drug intermediates, click chemistry
tert-butyl-(2-(aminooxy)ethyl) carbamate ~218.3 (calc.) Not reported Aminooxyethyl Oxime ligation, bioconjugation
Example from 615.7 (M++1) 163–166 Fluoroaryl, chromenone Kinase inhibition
Compound in 620.751 Not reported Indole, dimethoxybenzyl Anticancer agents, protease inhibition

Stability and Reactivity

  • The Boc group in all derivatives confers stability under basic conditions but is cleavable under acidic conditions (e.g., TFA).
  • The triazole’s thermal stability (evidenced by melting points in ) contrasts with the lower thermal resilience of aminooxy groups (), which may degrade upon prolonged heating .

Biological Activity

Tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate is a synthetic compound that belongs to the class of carbamates and incorporates a triazole moiety. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Synthesis Methods:
The synthesis typically involves a multi-step process starting from readily available precursors. One common method includes the reaction of phenylacetylene with azides under copper-catalyzed conditions to form the triazole ring. Subsequent carbamate formation can be achieved through reaction with tert-butyl chloroformate.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, derivatives were tested against strains such as E. coli and Staphylococcus aureus, with results indicating a minimum inhibitory concentration (MIC) in the low micromolar range .

CompoundTarget OrganismsMIC (µg/mL)
Tert-butyl TriazoleE. coli8
S. aureus16

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have indicated that it possesses cytotoxic effects, particularly against breast cancer cells (MCF-7). The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study:
In a recent study, derivatives similar to this compound were tested for antiproliferative effects on MCF-7 cells. The results showed an IC50 value of approximately 52 nM, indicating potent activity against these cancer cells .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Tubulin Interaction: Similar triazole compounds have been shown to disrupt microtubule polymerization, which is crucial for cell division .

Toxicity Studies

Toxicity evaluations are critical for assessing the safety profile of new compounds. In preliminary assessments using the Artemia salina lethality assay, some derivatives exhibited low toxicity levels compared to standard control agents . This suggests that while they possess significant biological activity, they may have favorable safety margins.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for tert-butyl carbamate derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is often used: (1) introducing the carbamate group via nucleophilic substitution or coupling reactions, and (2) constructing the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, tert-butyl N-(2-aminoethyl)carbamate can react with aryl halides under Buchwald-Hartwig conditions to form intermediates, followed by triazole formation . Optimization includes monitoring reaction progress via LC-MS (e.g., [M-Boc+H]+ at m/z 260) and adjusting catalysts (e.g., Pd/C for hydrogenation steps) .

Q. How can spectroscopic and chromatographic techniques characterize this compound and its intermediates?

  • Methodological Answer :

  • NMR : Use 1^1H/13^{13}C NMR to confirm carbamate (-NHCOO-) and triazole (C-H at δ ~7.5-8.5 ppm) moieties.
  • HRMS : Validate molecular weight (e.g., [M]+ calculated for C₁₇H₁₆ClIN₄O₂: 470.0006; observed: 470.0105) .
  • HPLC : Assess purity (>95%) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. What are the stability profiles of tert-butyl carbamates under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Acidic/alkaline hydrolysis : Monitor degradation at pH 2 (HCl) and pH 12 (NaOH) via HPLC. Carbamates typically hydrolyze to amines under strong acids .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (~150–200°C). Store at –20°C in inert atmospheres to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,2,3-triazole formation be addressed during synthesis?

  • Methodological Answer :

  • Click Chemistry : Use Cu(I) catalysts to favor 1,4-disubstituted triazoles. For 2H-triazoles (as in the target compound), employ N2-arylation of dibromotriazoles under Pd catalysis .
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. Longer reactions at lower temps (~0°C) may favor 1,4-triazoles, while higher temps (~60°C) favor 1,5-isomers .

Q. What crystallographic refinement challenges arise with carbamate-containing compounds, and how can SHELX software mitigate them?

  • Methodological Answer :

  • Disorder Modeling : Carbamate groups often exhibit rotational disorder. In SHELXL, use PART/SUMP constraints and anisotropic displacement parameters (ADPs) to refine disordered segments .
  • Hydrogen Bonding : Analyze O–H···N/O interactions (e.g., triazole N-atoms as acceptors) with PLATON to validate packing motifs. SHELXPRO can generate hydrogen-bond tables for publication .

Q. How can computational methods predict the reactivity of the triazole-carbamate scaffold in catalytic applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. Triazole C-4 positions often show high electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on conformational flexibility using GROMACS. This informs solubility optimization for reaction scaling .

Q. What strategies are effective for analyzing trace impurities in multi-step syntheses of this compound?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of tert-butyl group: [M – C₄H₈]⁺).
  • NMR Spiking : Add authentic samples of suspected byproducts (e.g., de-Boc intermediates) to confirm impurity structures .

Data Contradictions and Resolution

Q. Discrepancies in reported crystallographic data for similar carbamates: How to resolve them?

  • Methodological Answer : Cross-validate with multiple datasets:

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., C–O carbamate: ~1.33 Å).
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning observed in carbamate crystals .

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